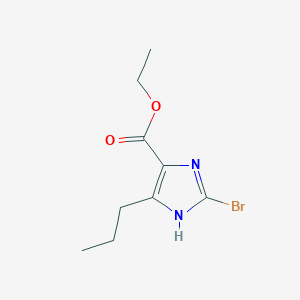

Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate

Description

Properties

CAS No. |

113444-44-3 |

|---|---|

Molecular Formula |

C9H13BrN2O2 |

Molecular Weight |

261.12 g/mol |

IUPAC Name |

ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-5-6-7(8(13)14-4-2)12-9(10)11-6/h3-5H2,1-2H3,(H,11,12) |

InChI Key |

KKVQODVXTZLJLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C(N1)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a brominating agent, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes bromination, esterification, and cyclization steps, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substituted imidazoles with various functional groups.

- Reduced alcohol derivatives.

- Oxidized carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other functional materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most directly comparable compound in the evidence is Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (). Below is a detailed comparison:

Key Differences and Implications

Steric Effects: The propyl group in the target compound introduces moderate steric bulk at position 5.

Electronic Effects :

- The ethyl carboxylate at position 4 in the target compound may engage in resonance with the imidazole ring, altering electron density. The comparator’s carboxylate at position 5 could influence hydrogen-bonding patterns differently, impacting solubility and crystal packing (as inferred from hydrogen-bonding principles in ).

Reactivity: Both compounds feature a bromine atom at position 2, a prime site for nucleophilic substitution (e.g., Suzuki coupling).

Crystallographic and Structural Considerations

- Hydrogen Bonding: The position of the carboxylate group (4 vs. 5) dictates hydrogen-bond donor/acceptor interactions. For example, a carboxylate at position 4 may form intramolecular hydrogen bonds with the imidazole NH, whereas position 5 could favor intermolecular bonds, affecting crystallization behavior ().

- Ring Puckering : Imidazole rings are generally planar, but substituents like propyl or isopropyl may induce slight puckering, altering conformational stability ().

Biological Activity

Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, primarily attributed to its imidazole structure. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁BrN₂O₂

- Molecular Weight : 261.119 g/mol

- Structural Features : The compound features a bromine atom at the 2-position and a propyl group at the 5-position of the imidazole ring, contributing to its unique reactivity and biological properties.

Imidazole derivatives, including this compound, exhibit a wide range of biological activities through various mechanisms:

- Enzyme Interaction : The bromine atom in the compound allows it to form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of enzymatic activity.

- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with key proteins, which can alter cellular responses and gene expression.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against both bacteria and fungi, making it a candidate for further pharmacological exploration.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Effective against a range of bacteria and fungi.

- Anticancer Activity : Certain imidazole derivatives have shown potential in inhibiting tumor growth through various pathways.

- Anti-inflammatory Effects : Imidazole compounds are known for their anti-inflammatory properties, which may be applicable in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer potential of various imidazole derivatives found that this compound significantly inhibited cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile indicates that imidazole derivatives generally possess high solubility in polar solvents, which enhances their bioavailability. Stability studies show that while the compound is stable under standard laboratory conditions, degradation over time can affect its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate?

- Methodology :

- Core imidazole formation : Start with a pre-functionalized imidazole scaffold (e.g., ethyl 5-propyl-1H-imidazole-4-carboxylate) and introduce the bromo group via electrophilic substitution using in a polar aprotic solvent (e.g., DMF) under inert atmosphere .

- Alternative : Condensation reactions with aldehydes and amines, followed by bromination. For example, use sodium metabisulfite as a catalyst in DMF at 120°C under , similar to protocols for substituted benzimidazoles .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure?

- Methodology :

- : Look for signals corresponding to the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.2–4.4 ppm for CH), the propyl chain (δ 0.9–1.0 ppm for CH, δ 1.5–1.7 ppm for CH), and the imidazole ring protons (δ 7.5–8.5 ppm). The bromo substituent deshields adjacent protons .

- IR : Confirm ester carbonyl (C=O) at ~1700 cm and imidazole ring vibrations (C=N) at ~1600 cm .

- Cross-reference : Validate against databases like NIST Chemistry WebBook for consistency in spectral patterns .

Q. What safety precautions are critical during synthesis?

- Methodology :

- Bromo handling : Use fume hoods and PPE (gloves, goggles) due to the lachrymatory and corrosive nature of brominating agents.

- Waste disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodology :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Refinement : Employ SHELXL for small-molecule refinement to model the bromo and propyl substituents accurately. Validate using R-factors and residual electron density maps .

- Hydrogen bonding : Apply graph set analysis (e.g., Etter’s formalism) to identify intermolecular interactions influencing crystal packing, such as C–H···O or N–H···Br contacts .

Q. How to address contradictions in reported reactivity or spectroscopic data?

- Methodology :

- Controlled experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate confounding factors.

- Advanced NMR : Use -NMR, DEPT-135, or 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the ester carbonyl with adjacent imidazole protons .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to confirm assignments .

Q. What strategies optimize regioselectivity in further functionalization?

- Methodology :

- Directing groups : Utilize the electron-withdrawing bromo substituent to direct electrophilic attacks to the 5-propyl position.

- Cross-coupling : Perform Suzuki-Miyaura coupling at the 2-bromo site using Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids .

- Protection/deprotection : Temporarily protect the ester group (e.g., saponify to carboxylate, then re-esterify post-reaction) to avoid side reactions .

Q. How can computational modeling predict biological activity or reactivity?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in antimicrobial pathways). The bromo group may enhance binding via halogen bonding .

- Reactivity prediction : Calculate Fukui indices (using Gaussian) to identify nucleophilic/electrophilic sites on the imidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.